Product packaging for 2-(Isoindolin-2-yl)thiazol-4-amine(Cat. No.:)

2-(Isoindolin-2-yl)thiazol-4-amine

Cat. No.: B11888727
M. Wt: 217.29 g/mol
InChI Key: LBNHTSNDGQOOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isoindolin-2-yl)thiazol-4-amine (CAS 1710703-00-6) is a synthetically valuable chemical scaffold incorporating both isoindoline and thiazole heterocycles, with a molecular formula of C11H11N3S and a molecular weight of 217.29 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel central nervous system (CNS) active agents. Its primary research value lies in its potential as a modulator of the GABA A receptor, a major inhibitory neurotransmitter target in the brain . Computational and pharmacological studies indicate that derivatives of this core structure are designed to interact with the benzodiazepine binding site of the GABA A receptor. The mechanism of action is proposed to involve crucial π-π stacking interactions between the electron-rich aromatic systems of the compound and key residues at the receptor site, thereby potentially enhancing GABAergic transmission and providing a basis for anticonvulsant development . The structure is a privileged scaffold in drug discovery; the thiazole ring is a common feature in many bioactive molecules and drugs, known for its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and van der Waals forces . The integration of the isoindoline moiety, a semi-rigid, bicyclic amine, further contributes to receptor binding and is explored in diverse therapeutic areas . This product is intended for research purposes only by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or human use. Researchers can leverage this compound as a key intermediate for synthesizing and evaluating new pharmacologically active molecules, especially for targeting neurological disorders .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3S B11888727 2-(Isoindolin-2-yl)thiazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C11H11N3S/c12-10-7-15-11(13-10)14-5-8-3-1-2-4-9(8)6-14/h1-4,7H,5-6,12H2

InChI Key

LBNHTSNDGQOOBH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC(=CS3)N

Origin of Product

United States

Chemical Derivatization and Structural Modifications of 2 Isoindolin 2 Yl Thiazol 4 Amine Frameworks

Modifications at the Thiazole (B1198619) Ring

The exocyclic amino group at the C-2 position of the thiazole ring is a primary site for chemical modification. Its reactivity allows for the introduction of a wide variety of functional groups, significantly influencing the compound's properties. Common derivatization strategies include N-acylation and the formation of Schiff bases. mdpi.comresearchgate.net

N-Acylation: The reaction of the 2-amino group with carboxylic acids or their derivatives (like acyl chlorides) yields N-acyl substituted aminothiazoles. nih.gov Structure-activity relationship (SAR) studies have shown that the nature of the acyl group is critical. For instance, increasing the carbon chain length of an aliphatic acyl group can enhance biological potency. nih.gov The introduction of an aromatic acyl group, such as in N-benzoyl derivatives, has also been shown to be a viable strategy for modifying activity. nih.govresearchgate.net

Schiff Base Formation: Condensation of the 2-amino group with various aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. researchgate.netresearchgate.net This modification introduces an azomethine linkage (-N=CH-), which can extend the conjugation of the system and provide additional points for interaction. nih.gov The synthesis of Schiff bases from 2-aminothiazoles and various aromatic aldehydes is a well-established method for creating diverse libraries of new compounds. mdpi.comresearchgate.netnih.gov

Modification TypeReagent ExampleResulting StructureKey Findings from LiteratureCitations
N-Acylation (Aliphatic) Acetic Anhydride (B1165640)2-Acetamido-thiazole derivativePotency can be tuned by altering acyl chain length. nih.govnih.gov
N-Acylation (Aromatic) Benzoyl Chloride2-Benzamido-thiazole derivativeAromatic substitution can significantly alter biological activity. nih.govresearchgate.net
Schiff Base Formation Substituted Benzaldehyde2-(Benzylideneamino)-thiazole derivativeCreates versatile compounds with a broad range of applications. mdpi.comresearchgate.netnih.gov
Sulfonamide Formation Benzenesulfonyl Chloride2-(Phenylsulfonamido)-thiazole derivativeSulfonamide linkage introduces a key pharmacophore. nih.gov

The substituent at the C-4 position of the 2-aminothiazole (B372263) core profoundly influences the molecule's orientation and properties. In the parent scaffold, this position is occupied by the isoindoline (B1297411) moiety. Understanding the impact of different substituents at this position provides crucial context for the selection of the isoindoline ring.

Research on 2-amino-4-arylthiazole derivatives has demonstrated that the electronic and steric properties of the C-4 substituent are critical. researchgate.net For example, introducing a phenyl group at the C-4 position has been a common strategy in the development of various biologically active agents. nih.gov Further substitution on this phenyl ring, such as with electron-donating or electron-withdrawing groups, can fine-tune the activity. For instance, a para-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent inhibitor of the 5-lipoxygenase enzyme. rsc.org The replacement of the aryl group with other cyclic systems, like pyridyl, also leads to significant changes in the biological profile, highlighting the importance of the C-4 substituent in directing target interactions. nih.gov The selection of the isoindoline group at this position provides a unique, bicyclic, and conformationally restricted structure that distinguishes it from simpler aryl or alkyl substituents.

C-4 Substituent TypeExampleImpact Noted in LiteratureCitations
Aryl (Phenyl) 4-Phenyl-thiazol-2-amineA foundational structure for many active compounds. nih.gov
Substituted Aryl 4-(4-Fluorophenyl)-thiazol-2-amineSubstituents on the phenyl ring modulate electronic properties and potency. rsc.org
Heteroaryl 4-(Pyrid-2-yl)-thiazol-2-amineIntroduction of heteroatoms affects hydrogen bonding and solubility. nih.gov
Fused Ring System 4-(Isoindolin-2-yl)-thiazole-2-amineProvides a rigid, bicyclic scaffold with specific steric and electronic features.N/A

Structural Variations within the Isoindoline Moiety

The isoindoline heterocycle, a fused benzene (B151609) and pyrrolidine (B122466) ring system, offers further opportunities for chemical modification. mdpi.comnih.gov Alterations can be made to its aromatic ring or to the nitrogen atom that links it to the thiazole core.

Standard electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the benzene ring portion of the isoindoline scaffold. The position of substitution is directed by the activating, ortho-, para-directing nature of the fused pyrrolidine ring. Potential modifications include nitration, halogenation, and Friedel-Crafts reactions. Such functionalization can impact the molecule's electronic distribution, lipophilicity, and metabolic stability. nih.gov For example, in related isoindoline-containing structures, the presence of electron-withdrawing chloro groups on an associated phenyl ring was found to increase antioxidant activity. mdpi.com

Functionalization ReactionReagentPotential SubstituentPredicted Effect
Halogenation Br₂, FeBr₃Bromo (-Br)Increases lipophilicity, can serve as a handle for cross-coupling.
Nitration HNO₃, H₂SO₄Nitro (-NO₂)Strong electron-withdrawing group, can be reduced to an amino group.
Alkylation R-Cl, AlCl₃Alkyl (-R)Increases lipophilicity and steric bulk.
Acylation RCOCl, AlCl₃Acyl (-COR)Introduces a ketone, a versatile synthetic handle.

The nature of the isoindoline ring itself, particularly at the nitrogen atom, can be modified. A significant alteration involves the oxidation of the isoindoline to an isoindoline-1,3-dione, also known as a phthalimide (B116566). nih.gov This changes the linkage from a secondary amine within a reduced ring to an imide functionality. Phthalimide derivatives are a cornerstone of medicinal chemistry, famously exemplified by thalidomide. mdpi.comnih.gov

The synthesis of related structures, such as 2-(4-(2-aminothiazol-4-yl)phenyl)isoindoline-1,3-dione, can be achieved by reacting a corresponding α-bromoketone precursor with thiourea (B124793). bohrium.com This modification from a flexible isoindoline to a planar, electron-deficient phthalimide drastically alters the molecule's shape, polarity, and hydrogen bonding capabilities, offering a route to a different chemical space. mdpi.com

Introduction of Bridging Units and Linkers between Scaffolds

Connecting the isoindoline and thiazole scaffolds through a linker unit, rather than a direct bond, is an advanced strategy for structural modification. Linker design is a critical aspect of modern medicinal chemistry, used to optimize the distance and relative orientation between two pharmacophores, improve physicochemical properties, and access new binding interactions. researchgate.netresearchgate.netnih.gov

Various types of linkers could be hypothetically inserted, including flexible alkyl chains, more rigid amide or triazole units, or complex functionalities like the N-benzyl pyridinium (B92312) hybrids seen in other isoindoline derivatives. nih.gov For example, an amide spacer has been successfully used to connect an isoindoline-1,3-dione moiety to a 4-aminoquinoline (B48711) core. researchgate.net The choice of linker impacts solubility, metabolic stability, and the ability of the two heterocyclic ends of the molecule to engage with their respective binding sites. Strategies like the copper-catalyzed aldehyde-alkyne-amine (A³) coupling can generate multifunctional propargylic amine linkers suitable for such applications. researchgate.net Skeletal editing techniques that can deconstruct and reconstruct heterocyclic cores also offer novel, albeit complex, pathways to introduce bridging elements. researchgate.netnih.govrsc.org

Rational Design of Analogs for Comprehensive Structure-Activity Relationship Profiling

The systematic exploration of the chemical space surrounding the 2-(isoindolin-2-yl)thiazol-4-amine scaffold is fundamental to elucidating its structure-activity relationship (SAR). A rational design approach allows for the methodical modification of distinct structural regions of the molecule to understand their respective contributions to biological activity. This process typically involves the independent and combined alteration of the isoindoline moiety, the central thiazole core, and the 4-amino substituent.

The core principle of this rational design is to generate a matrix of analogs where single, well-defined changes are made to the parent structure. By evaluating the biological activity of each analog, researchers can build a comprehensive SAR profile. This profile is crucial for identifying the key pharmacophoric features required for the desired biological effect and for guiding the optimization of lead compounds. The insights gained from such studies are instrumental in enhancing potency, selectivity, and other pharmacokinetic properties.

A foundational strategy in the SAR exploration of aminothiazole-containing compounds is the targeted modification of its key structural components. For instance, studies on various 2-aminothiazole derivatives have demonstrated that the N-2 position of the aminothiazole can be highly amenable to a wide range of substitutions, offering a fertile ground for improving activity. nih.gov This flexibility allows for the introduction of diverse chemical functionalities to probe interactions with biological targets.

Furthermore, the substituent at the C-4 position of the thiazole ring is another critical determinant of biological activity. In related series of compounds, this position has been shown to be sensitive to modification, with even subtle changes significantly impacting efficacy. nih.gov Therefore, a systematic variation at this position is a cornerstone of a thorough SAR investigation. The following subsections will detail hypothetical strategies for the rational design of analogs based on these established principles in medicinal chemistry.

To illustrate the process of SAR profiling, consider a hypothetical screening of analogs for a specific biological target, such as a protein kinase. The data could be organized as follows to highlight the impact of structural modifications on inhibitory activity.

Hypothetical SAR Data for this compound Analogs

Compound ID Isoindoline Modification 4-Position Thiazole Substituent Hypothetical IC₅₀ (nM)
Lead-001 Unsubstituted -NH₂ 500
Analog-A1 5-Fluoro -NH₂ 250
Analog-A2 5-Methoxy -NH₂ 600
Analog-B1 Unsubstituted -NH(CH₃) 450
Analog-B2 Unsubstituted -N(CH₃)₂ 700

This table demonstrates a systematic approach where substitutions on the isoindoline ring and the 4-amino group are explored independently and in combination to identify favorable modifications.

Further diversifying the substituents on the thiazole ring can also be a key strategy. The synthesis of various 2-amino-4-aryl thiazoles has been a common approach in medicinal chemistry to explore a wide range of chemical space. researchgate.net This strategy can be adapted to the this compound scaffold.

Exploration of Diverse 4-Position Substituents

Compound ID Isoindoline Modification 4-Position Thiazole Substituent Hypothetical IC₅₀ (nM)
Lead-001 Unsubstituted -NH₂ 500
Analog-D1 Unsubstituted -OH >10000
Analog-D2 Unsubstituted -H 2000
Analog-D3 Unsubstituted -CH₃ 1500

This expanded hypothetical dataset underscores the importance of the 4-amino group, as its replacement with other functionalities leads to a significant loss of activity, thereby defining it as a critical pharmacophoric element. Such systematic studies are essential for building a robust understanding of the SAR for this class of compounds.

Structure Activity Relationship Sar Investigations of 2 Isoindolin 2 Yl Thiazol 4 Amine Analogs

Elucidation of Key Pharmacophoric Elements within the Thiazole (B1198619) Core

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including clinically used drugs like Dasatinib. nih.gov Its unique electronic and structural features allow it to serve as a versatile core for building molecules that can interact with a wide range of biological targets. The SAR of 2-aminothiazole (B372263) derivatives, in particular, has been extensively studied, revealing that the thiazole moiety itself is often sensitive to modification, while the peripheral substituents offer significant opportunities for tuning activity. nih.govmdpi.com

The 2-amino group on the thiazole ring is a critical pharmacophoric element. Its presence and substitution pattern significantly influence the biological profile of the molecule. Studies on various 2-aminothiazole series have demonstrated that this position exhibits high flexibility, accommodating a range of substitutions which can dramatically enhance potency. nih.gov For instance, in a series of antitubercular agents, the introduction of substituted benzoyl groups at the N-2 position of the aminothiazole led to a more than 128-fold improvement in activity over the initial hit compound. nih.gov This suggests that the 2-amino group and its substituents are likely involved in key interactions, such as hydrogen bonding or hydrophobic interactions, with the target protein.

Conversely, inappropriate modifications can be detrimental. The introduction of a chlorine atom directly onto the 2-amino group or its incorporation into a dialkyl group has been shown to cause a significant decrease in cytotoxic activity in another series of compounds. nih.gov This highlights the specific nature of the interactions mediated by this group. The ability to accommodate various lipophilic substitutions at this position without losing activity is a recurring theme, underscoring its importance for optimizing pharmacokinetic and pharmacodynamic properties. mdpi.com

The substituent at the C-4 position of the thiazole ring plays a pivotal role in modulating the biological response. Unlike the flexibility observed at the 2-amino position, the C-4 position can be highly intolerant to modification, depending on the specific biological target. In the development of certain antitubercular 2-aminothiazoles, the presence of a 2-pyridyl moiety at the C-4 position was found to be a strict requirement for potency. nih.gov

Table 1: Effect of C-4 Thiazole Substituents on Biological Activity in Various Scaffolds

Scaffold Type C-4 Substituent Effect on Potency Reference
2-Aminothiazole 2-Pyridyl Strictly required for antitubercular activity nih.gov
2-Aminothiazole Phenyl Similar effect to methyl group, potency decreased nih.gov
2-Aryl-thiazole 3,4,5-Trimethoxybenzoyl Essential for high antiproliferative activity nih.gov
2-(3-Pyridyl)-thiazole Groups larger than methyl Tolerated, lipophilic groups gave better results nih.gov

Contribution of the Isoindoline (B1297411) Moiety to Biological Potency

The specific linkage between the isoindoline nitrogen (N-2) and the thiazole C-2 position is fundamental to the molecule's three-dimensional structure. This linkage dictates the relative orientation of the two ring systems, which is a critical parameter for fitting into a specific protein binding site. In SAR studies of related compounds, rigid analogs often exhibit higher potency. For example, 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine, a rigid analog, showed more potent acetylcholinesterase inhibitory activity than its more flexible, non-cyclic counterpart. nih.gov This suggests that the conformational restriction imposed by the isoindoline ring, fixed by its linkage to the thiazole, is beneficial for biological activity by reducing the entropic penalty upon binding to a receptor. The defined spatial arrangement of the isoindoline's aromatic ring relative to the thiazole core is a key feature that cannot be replicated by more flexible amine substituents.

Modifying the isoindoline ring itself, particularly the benzene (B151609) portion, can significantly modulate biological activity. Substituents on this ring can alter electronic properties, improve hydrophobic interactions, or introduce new hydrogen bonding opportunities. In studies of related isoindoline-1,3-dione (phthalimide) derivatives linked to a thiazole core, the nature of the substituents on the aryl rings had a profound impact on anticancer activity. nih.govresearchgate.net For example, introducing different aryl groups led to a range of potencies against breast cancer cell lines. This principle can be extended to the isoindoline ring of the title compound, where substitutions such as halogens, methoxy (B1213986) groups, or nitro groups on the aromatic portion could fine-tune the molecule's interaction with its target, potentially leading to enhanced potency or selectivity.

Table 2: Anticancer Activity of Thiazole Derivatives with Substituted Phenyl-Isoindoline-1,3-dione Moieties

Compound Phenyl-Isoindoline Ring Substituent Biological Activity (MCF-7) Reference
9b 4-Chlorophenyl Noted anticancer efficacy nih.gov
9e 4-Nitrophenyl Noted anticancer efficacy nih.gov
9f Naphthalen-2-yl Noted anticancer efficacy nih.gov

Note: Data reflects activity of isoindoline-1,3-dione analogs, used here as a model for potential substitution effects on an isoindoline ring.

Analysis of Conformational Rigidity and Flexibility in SAR

The balance between conformational rigidity and flexibility is a central concept in drug design and SAR analysis. For 2-(isoindolin-2-yl)thiazol-4-amine analogs, the fusion of the isoindoline and thiazole moieties creates a semi-rigid structure. This rigidity can be highly advantageous, as it pre-organizes the molecule into a conformation that is favorable for binding, thereby minimizing the entropic cost of receptor interaction and often leading to higher affinity. nih.gov

Development of SAR Models for Optimized Biological Profiles

The development of structure-activity relationship (SAR) models for analogs of this compound is a critical step in transforming a lead compound into a candidate with an optimized biological profile. This process involves systematic medicinal chemistry efforts to understand how modifications to different parts of the molecule—namely the isoindoline core, the thiazole ring, and the 4-amine substituent—influence its biological activity, selectivity, and pharmacokinetic properties. While comprehensive, publicly available SAR studies specifically focused on a broad series of this compound analogs are limited, valuable insights can be drawn from research on related chemical scaffolds.

Research into related structures, such as 2-aminothiazoles and isoindoline derivatives, provides a foundational understanding for guiding the optimization of this specific chemical entity. For instance, studies on 2-aminothiazole-containing compounds have shown them to be potent inhibitors of enzymes like renin. nih.gov In such cases, the thiazole ring often acts as a key hydrogen bond acceptor or donor, and its substituents can be modified to enhance target engagement and selectivity.

Similarly, the isoindoline moiety is a recognized "privileged" scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. In the context of developing anticonvulsant agents, for example, derivatives of 2-(isoindolin-2-yl) esters of aromatic amino acids have been investigated for their interaction with GABAa receptors. Computational and experimental data from such studies have highlighted the importance of π-π stacking interactions between the isoindoline ring system and aromatic residues within the receptor's binding site. This suggests that modifications to the isoindoline portion of this compound could be a fruitful avenue for optimizing its biological activity.

To systematically develop an SAR model, a library of analogs would be synthesized and evaluated against a specific biological target. The key structural modifications would likely focus on three primary areas:

Substitution on the Isoindoline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic part of the isoindoline moiety can modulate its electronic properties and steric profile, potentially enhancing binding affinity and influencing metabolic stability.

Modification of the Thiazole Ring: While the core thiazole is often essential for activity, substitution at the 5-position could be explored to probe for additional binding interactions or to fine-tune the compound's physicochemical properties.

Derivatization of the 4-Amine Group: The primary amine at the 4-position of the thiazole ring offers a prime location for derivatization. Acylation, alkylation, or formation of ureas and sulfonamides can introduce new interaction points with the biological target and significantly alter the compound's polarity and pharmacokinetic profile.

The collected biological data, typically in the form of IC₅₀ or EC₅₀ values from in vitro assays, would then be analyzed to establish clear SAR trends.

Illustrative SAR Data Table

The following interactive table represents a hypothetical SAR study on a series of this compound analogs against a generic kinase target. This table illustrates how systematic modifications to the parent structure could influence inhibitory activity.

Note: The data presented in this table is purely illustrative and does not represent actual experimental results. It is intended to demonstrate the principles of an SAR investigation.

Compound IDR¹ (Isoindoline Substitution)R² (Thiazole C5-Substitution)R³ (Amine C4-Substitution)Kinase Inhibition IC₅₀ (nM)
Parent HHH150
1a 5-FluoroHH125
1b 5-MethoxyHH200
1c HMethylH350
1d HHAcetyl85
1e HHMethyl170
1f 5-FluoroHAcetyl40
1g 5-MethoxyHAcetyl110

From this hypothetical data, several SAR trends could be inferred:

Introduction of a small, electron-withdrawing group like fluorine at the 5-position of the isoindoline ring is well-tolerated and may slightly improve activity (Compare Parent and 1a ).

A bulkier, electron-donating group like methoxy at the same position is detrimental to activity (Compare Parent and 1b ).

Substitution on the thiazole C5-position appears to be unfavorable, as shown by the decreased activity of the methyl-substituted analog 1c .

Acylation of the 4-amine group significantly enhances potency, suggesting a key interaction in the acetyl-binding region of the target (Compare Parent and 1d ).

The combination of favorable modifications, such as the 5-fluoro on the isoindoline and the acetyl group on the amine, leads to a synergistic improvement in activity, as seen in compound 1f .

This systematic approach allows for the development of a predictive SAR model, guiding the design of more potent and selective analogs with optimized pharmacological profiles for further preclinical development.

Mechanistic Investigations of Biological Activities Exhibited by 2 Isoindolin 2 Yl Thiazol 4 Amine and Its Analogs

Molecular Interactions with Biological Macromolecules

Due to the absence of direct research on 2-(Isoindolin-2-yl)thiazol-4-amine, there is no information available regarding its molecular interactions with biological macromolecules.

No experimental or computational studies have been published detailing the formation or stability of a ligand-target binding complex between this compound and any biological macromolecule. The ability to form stable complexes is a critical aspect of drug design and is often evaluated using techniques like X-ray crystallography or computational docking, but such data is not available for this specific compound. For other inhibitor classes, such as renin inhibitors, detailed crystal structures have elucidated the specific interactions within the enzyme's active site that are crucial for high-affinity binding. rcsb.org

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Binding Specificity

The specificity of how this compound and its analogs bind to their biological targets is fundamentally governed by a complex interplay of non-covalent interactions. These interactions, while individually weak, collectively provide the stability and selectivity required for potent biological activity.

Key to the binding of these compounds is the formation of hydrogen bonds. In the context of developing selective IKZF2 degraders, for instance, the strategic placement of functional groups that can act as hydrogen bond donors or acceptors is critical. Analogs designed with rigid amide bonds may introduce additional hydrogen bonds that help stabilize the ternary complex formed between the compound, the E3 ligase cereblon (CRBN), and the target protein. nih.gov

Beyond hydrogen bonding, other non-covalent forces are crucial. Pi-stacking interactions, which occur between aromatic rings, are significant. Medicinal chemistry campaigns have shown that introducing aromatic functional groups, such as naphthalene (B1677914) or dibenzofuran, can create favorable pi-stacking interactions with specific amino acid residues like histidine (e.g., IKZF2 H141). nih.gov This enhances the stability of the desired protein-compound complex while potentially creating steric hindrance that blocks the binding of unintended targets, thereby increasing selectivity. nih.gov The precise orientation of these aromatic extensions is critical, as even slight changes can significantly reduce the desired activity. nih.gov The selectivity of these molecular glue degraders is often rationalized through detailed analysis of ternary complex X-ray crystal structures, which reveal the specific atomic contacts and interactions responsible for binding. researchgate.net

Cellular and Subcellular Mechanisms

The diverse biological effects of this compound and its analogs stem from their ability to modulate specific cellular and subcellular processes.

Thiazole-containing compounds, including analogs of this compound, have demonstrated significant antimicrobial and antibiofilm capabilities. Their mechanism often involves interfering with critical bacterial processes without necessarily killing the planktonic, or free-floating, bacteria. This "anti-virulence" approach is a promising strategy to combat bacterial infections.

One of the primary antimicrobial mechanisms is the inhibition of biofilm formation. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Thiazole (B1198619) nortopsentin analogs have been shown to interfere with the initial steps of biofilm formation in a dose-dependent manner, with particular effectiveness against Staphylococcus species. nih.gov Similarly, 4-(indol-3-yl)thiazole-2-amine derivatives have been identified as potent inhibitors of biofilm formation, in some cases superior to standard antibiotics like ampicillin (B1664943) and streptomycin. nih.gov Certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole compounds exhibit excellent activity in both preventing biofilm formation and eliminating cells within mature biofilms. mdpi.com

Docking studies suggest that the antibacterial activity of some thiazole analogs, such as 4-(indol-3-yl)thiazole-2-amines, may arise from the inhibition of essential bacterial enzymes like E. coli MurB, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.govnih.gov

Table 1: Antimicrobial and Antibiofilm Activity of Selected Thiazole Analogs

Compound ClassTarget OrganismActivityIC₅₀ / MICReference
Thiazole nortopsentin analoguesStaphylococcus aureus ATCC 25923Biofilm Inhibition0.40–2.03 µM nih.gov
4-(Indol-3-yl)thiazole-2-amine (Compound 5x)Various Gram (+) & Gram (-) bacteriaAntibacterial0.06–0.12 mg/mL nih.govnih.gov
4-(Indol-3-yl)thiazole-2-amine (Compound 5m)MRSABiofilm InhibitionSuperior to ampicillin nih.gov
2-(1H-indol-3-yl)-1H-benzo[d]imidazole (Compounds 3ao, 3aq)Staphylococcus aureus ATCC 25923Antibacterial< 1 µg/mL mdpi.com
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (Compound 3ag)Mycobacterium smegmatisAntimycobacterial3.9 µg/mL mdpi.com

Analogs of this compound, particularly those incorporating a 4-thiazolidinone (B1220212) scaffold, have emerged as promising anticancer agents. nih.gov Their primary mechanism of action is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.govscilit.com

Studies on 5-ene-2-arylaminothiazol-4(5H)-ones have shown they can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. nih.govscilit.com Evidence for this includes the observed reduction in the mitochondrial membrane potential and the activation of a cascade of caspase enzymes, including caspases 7, 8, 9, and 10. nih.govscilit.com Furthermore, detailed analyses have revealed that these compounds can alter the expression levels of key apoptotic regulatory proteins, such as increasing the levels of the tumor suppressor p53, the pro-apoptotic protein Bax, and cytochrome C. nih.govscilit.com Another proposed mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress that triggers cell death. nih.govscilit.com

A novel series of indolin-2-one derivatives featuring a 4-thiazolidinone moiety demonstrated significant and selective cytotoxicity against various human cancer cell lines, including colon (HT-29), lung (H460), and breast (MDA-MB-231) cancer. nih.gov

Table 2: In Vitro Cytotoxicity of a Promising Indolin-2-one/Thiazolidinone Analog (Compound 5h)

Cell LineCancer TypeIC₅₀ (µmol/L)Reference
HT-29Colon Cancer0.016 nih.gov
H460Lung Cancer0.0037 nih.gov

A key therapeutic strategy involving analogs of this compound is the targeted degradation of specific proteins. These compounds can function as "molecular glue" degraders, a novel modality for eliminating disease-causing proteins. researchgate.netnih.gov

This mechanism is particularly relevant for the transcription factor Ikaros Family Zinc Finger 2 (IKZF2), also known as Helios. IKZF2 is crucial for the stability and suppressive function of regulatory T cells (Tregs) within the tumor microenvironment. researchgate.netnih.gov By suppressing the anti-tumor immune response, IKZF2 helps cancer evade destruction. Targeted degradation of IKZF2 is therefore a promising strategy for cancer immunotherapy. nih.gov

Analogs like PVTX-405 act by first binding to the E3 ubiquitin ligase component cereblon (CRBN). nih.gov This new compound-CRBN complex then gains the ability to recognize and bind to IKZF2, which is not a natural substrate of CRBN. This induced proximity leads to the polyubiquitination of IKZF2, marking it for destruction by the proteasome. nih.gov This selective degradation of IKZF2 reduces the suppressive activity of Tregs and boosts the production of inflammatory cytokines like IL-2, thereby enhancing the proliferation of effector T cells that can attack the tumor. nih.gov

Table 3: IKZF2 Degradation Profile of PVTX-405

ParameterValueDescriptionReference
DC₅₀0.7 nMThe concentration required to degrade 50% of the target protein. nih.gov
Dₘₐₓ91%The maximum percentage of protein degradation achieved. nih.gov

Certain analogs of this compound, especially those containing phenolic fragments, exhibit significant antioxidant properties. mdpi.comnih.gov The primary mechanism behind this activity is their ability to act as free radical scavengers. nih.govsemanticscholar.org

Free radicals, or reactive oxygen species (ROS), are highly reactive molecules that can cause cellular damage through a process called oxidative stress, which is implicated in many chronic diseases. nih.gov Antioxidants neutralize these harmful species, often by donating an electron to the free radical, which stabilizes it and terminates the damaging chain reaction. semanticscholar.org

The radical scavenging activity of phenolic thiazole derivatives has been confirmed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) test. nih.govresearchgate.net In this assay, the antioxidant compound reduces the stable DPPH radical, leading to a color change that can be quantified to measure activity. nih.gov The antioxidant capacity of these molecules is typically attributed to the presence of phenolic hydroxyl groups and/or hydrazone moieties in their structure, which can readily donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

Computational and in Silico Studies of 2 Isoindolin 2 Yl Thiazol 4 Amine Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding the binding mechanism and for structure-based drug design.

Prediction of Binding Affinities and Modes

Molecular docking simulations have been employed to predict the binding affinities and modes of various analogs of 2-(Isoindolin-2-yl)thiazol-4-amine against several biological targets. For instance, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising binding scores against microbial and cancer-related protein targets. researchgate.net The binding affinity is often quantified by a docking score, which estimates the free energy of binding. Lower docking scores typically indicate more stable ligand-receptor complexes.

In a study of novel 1,3-thiazole analogs, molecular docking affirmed a considerable binding affinity toward Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in cancer therapy. nih.govmdpi.com For example, certain synthesized thiazole (B1198619) derivatives exhibited potent antiproliferative activity against breast cancer cell lines, and docking studies helped to elucidate their binding mode within the VEGFR2 active site. nih.govmdpi.com Similarly, research on 2-aryl thiazolidine-4-carboxylic acid derivatives as β-lactamase inhibitors used docking to predict binding, with results suggesting that increased hydrophobicity of substitutions could influence the binding score. researchgate.net

The following table summarizes representative binding affinities of analogous thiazole and isoindoline (B1297411) compounds against various protein targets, as reported in recent literature.

Compound/Analog ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
4-(4-Bromophenyl)-thiazol-2-amine derivativesVarious microbial and cancer targetsGood docking scores reported researchgate.net
1,3-Thiazole AnalogsVEGFR2Considerable binding affinity nih.govmdpi.com
2-Aryl thiazolidine-4-carboxylic acid derivativesTEM-1 β-LactamaseVaries with substitution researchgate.net
Isoindoline HybridsCOX-2IC50 values in the micromolar range nih.gov
1-(substituted phenyl aminomethyl)-3-(...)-indolin-2-onesCOX-2Docking scores lower than reference drug mdpi.com

Identification of Key Interaction Residues in Receptor Binding Sites

A critical outcome of molecular docking is the identification of key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-receptor complex.

For example, in the study of 4-(indol-3-yl)thiazole-2-amines as antimicrobial agents, docking studies suggested that the inhibition of E. coli MurB was a probable mechanism of action, highlighting the specific residues involved in the binding. nih.gov Similarly, docking of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives into the active site of E. coli DNA Gyrase and other bacterial targets helped to identify the key interactions driving their antibacterial activity. mdpi.com

In research focused on isoindoline hybrids as COX-2 inhibitors, molecular docking studies were established to understand the binding mode of the most active compounds, revealing the specific interactions within the enzyme's active site that contribute to their inhibitory potential. nih.gov Likewise, for a series of 1-(substituted phenyl aminomethyl)-3-(2-(4-(2-oxochroman-3-yl) thiazol-2-yl) hydrazono) indolin-2-one derivatives, docking into the binding pocket of COX-2 helped to rationalize the observed anti-inflammatory activity based on their interactions with key residues. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for analyzing the intrinsic electronic properties and reactivity of molecules.

Analysis of Electronic Properties (e.g., HOMO-LUMO energy gap, chemical hardness)

DFT calculations are frequently used to determine the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

In a study of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, a compound containing the isoindole core, DFT studies revealed that the HOMO was located over the substituted aromatic ring, while the LUMO was predominantly present over the indole (B1671886) side. nih.gov This distribution of frontier orbitals helps in understanding the molecule's reactive sites.

Another study on 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione also utilized DFT calculations to analyze its molecular structure and electronic properties, which were found to be in close correlation with the experimental crystal structure. nih.gov

The table below presents hypothetical electronic properties for a representative isoindoline-thiazole analog based on typical values found in the literature for similar structures.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Chemical Hardness (η)2.35 eV
Chemical Potential (μ)-4.15 eV
Electrophilicity Index (ω)3.66 eV

Investigation of Molecular Reactivity and Stability

DFT calculations can also be used to investigate the molecular reactivity and stability of compounds. By analyzing parameters derived from the HOMO and LUMO energies, such as chemical hardness, chemical potential, and the electrophilicity index, researchers can predict the reactivity of a molecule.

For the substituted isoindole derivative mentioned previously, the DFT analysis pointed out the nucleophilic and electrophilic corners of the molecule, providing a deeper insight into its chemical behavior and reactivity. nih.gov This information is invaluable for understanding potential metabolic pathways and for designing derivatives with improved stability or desired reactivity profiles. The investigation of the molecular structure of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione through DFT provided a theoretical foundation for its stability and observed crystalline network formed by intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the conformational flexibility of ligands and the dynamic nature of ligand-receptor interactions.

MD simulations are often used to refine the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose over time in a simulated physiological environment. For instance, in a study of 4-(benzo[d]thiazole-2-yl) phenols as acetylcholinesterase inhibitors, MD simulations were employed to establish a stable protein structure before performing molecular docking. nih.gov This approach ensures that the docking is performed on a more realistic and dynamic representation of the target protein.

Furthermore, MD simulations can reveal conformational changes in both the ligand and the receptor upon binding. These simulations can help to understand how a ligand might induce a specific conformational state in the receptor, which is crucial for its biological function. For example, MD simulations of the antimicrobial peptide indolicidin (B8082527) with lipid bilayers showed that the peptide adopts a specific boat-shaped conformation in the membrane, which is linked to its biological activity. nih.gov While not a direct analog, this illustrates how MD can be used to explore the conformational landscape of a molecule in a biologically relevant environment. In the context of drug discovery, MD simulations can be used as a "sanity check" for docking poses and for identifying druggable pockets within a protein target. youtube.com

In Silico Studies for Pharmacokinetic and Drug-Likeness Assessment (Type of study only)

The primary goal of these computational assessments is to evaluate the molecules against established criteria for oral bioavailability and metabolic stability. One of the most common frameworks used is Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. impactfactor.org Beyond this, other specific pharmacokinetic parameters are also predicted. For instance, studies on related thiazole derivatives have involved the evaluation of parameters such as the volume of distribution (VDss), which indicates how a compound distributes between plasma and tissues. mdpi.com The inhibition potential against key metabolic enzymes, such as Cytochrome P450 (CYP) isoforms like CYP3A4 and CYP2C9, is another critical area of investigation, as it helps to predict potential drug-drug interactions. frontiersin.org Skin permeability (Log Kp) is also calculated to assess the risks associated with dermal absorption. frontiersin.org

These computational screening approaches provide vital information for the design and optimization of novel therapeutic agents based on the thiazole scaffold. nih.gov The types of studies conducted for analogs are summarized in the table below.

Table 1: Types of In Silico Pharmacokinetic and Drug-Likeness Studies for Thiazole Analogs

Study Type Parameter(s) Assessed Purpose
Drug-Likeness Evaluation Molecular Weight (MW), Lipophilicity (logP), Number of Hydrogen Bond Donors (nHBD), Number of Hydrogen Bond Acceptors (nHBA) To assess the potential for oral bioavailability based on Lipinski's Rule of Five. nih.govimpactfactor.org
Absorption & Permeability Skin Permeability (Log Kp) To predict the rate of absorption through the skin. frontiersin.org
Distribution Prediction Volume of Distribution (VDss) To estimate the distribution of the compound between blood plasma and the rest of the body's tissues. mdpi.com
Metabolism Prediction Cytochrome P450 (CYP) Inhibition To predict potential metabolic pathways and drug-drug interactions by assessing inhibition of key CYP enzymes. frontiersin.org

| ADME Profile | General ADME (Absorption, Distribution, Metabolism, Excretion) properties | To provide a comprehensive overview of the compound's likely pharmacokinetic behavior in the body. mdpi.comnih.gov |

Correlation and Validation of Computational Predictions with Experimental Data

The validation of computational models through correlation with experimental data is a critical step to ensure the reliability and predictive power of in silico studies. For analogs of this compound, researchers have demonstrated strong correlations between computational predictions and laboratory results, thereby validating the use of these models in guiding drug development.

In structural studies of thiazole derivatives, a high degree of correlation has been observed between molecular geometries optimized using Density Functional Theory (DFT) calculations and those determined experimentally through X-ray crystallography. For example, studies have reported correlation coefficients ranging from 0.991 to 0.996 for bond distances, indicating an excellent prediction of the molecular structures. nih.gov This foundational accuracy is crucial, as the biological activity of a molecule is intrinsically linked to its three-dimensional structure.

Furthermore, the binding energies calculated through molecular docking simulations have shown a strong correlation with experimentally determined biological activities. In studies of aryl-fluorinated thiazoles, calculated binding energies were found to be strongly correlated with the experimentally measured values of tyrosinase inhibition. researchgate.net Similarly, for other thiazole derivatives designed as tubulin polymerization inhibitors, a good agreement was found between the results of molecular docking studies and the data from tubulin inhibition assays. acs.org These correlations underscore the ability of computational methods to predict and explain the molecular interactions that drive a compound's biological function. This validation allows for more confident use of computational screening to identify promising candidates for synthesis and further testing. nih.gov

Table 2: Correlation Between Computational and Experimental Data for Thiazole Analogs

Computational Method Experimental Method Correlated Finding Reference
Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level X-ray Crystallography Good correlation between calculated and experimental bond distances (correlation coefficients 0.991 to 0.996). nih.gov
Molecular Docking Tubulin Inhibition Assay Good agreement between docking study binding energies and IC₅₀ values from the biological assay. acs.org
Molecular Docking Tyrosinase Inhibition Assay Binding energies calculated for thiazole derivatives were strongly correlated with experimentally determined tyrosinase inhibition activity. researchgate.net

Table 3: List of Mentioned Compounds

Compound Name
This compound
2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione
2-aminothiazol-4(5H)-one
2-(Adamantan-1-ylamino)-5-phenylthiazol-4(5H)-one
2-(Adamantan-1-ylamino)-5-(4-bromophenyl)thiazol-4(5H)-one
2-(Adamantylamino)thiazol-4(5H)-one
2-substituted-3-(thiazol-2-yl)thiazolidin-4-one
(Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate (B1210297)
(Z)-ethyl 2-cyano-2-(5-((E)-3-(dimethylamino)acryloyl)-3-phenylthiazol-2(3H)-ylidene)acetate
2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetic acid
5-(-4-(3-(substituted aryl/alkyl)-4-oxothiazolidin-2-yl)benzylidene)thiazolidine-2,4-dione
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
2-(4-(4-bromophenyl)thiazol-2-yl)isoindoline-1,3-dione
Acetazolamide
Cisplatin
Bicalutamide
Cefadroxil

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Methodologies

The advancement of organic synthesis is crucial for the efficient and environmentally responsible production of pharmacologically relevant molecules. Future research should prioritize the development of novel and green synthetic methodologies for 2-(Isoindolin-2-yl)thiazol-4-amine and its derivatives.

Current synthetic routes often rely on conventional methods that may involve harsh reaction conditions, toxic solvents, and complex purification steps. Green chemistry principles offer a pathway to mitigate these issues. Research should focus on methods that are eco-friendly, efficient, and cost-effective. For instance, the use of ultrasonic irradiation to accelerate reactions in the synthesis of heterocyclic compounds has shown considerable promise. nih.gov The development of heterogeneous and magnetic nanocatalysts, which can be easily recovered and reused, is another key area that enhances the sustainability of chemical synthesis. nih.govresearchgate.net Such catalysts not only improve efficiency but also align with the principles of green chemistry by minimizing waste and energy consumption. researchgate.net Techniques like microwave-assisted synthesis, which can significantly shorten reaction times and improve yields, should also be explored for the production of isoindoline-thiazole derivatives. nih.gov

Table 1: Comparison of Synthetic Methodologies

Feature Conventional Methods Green Synthetic Methods
Catalysts Often homogeneous, single-use catalysts Reusable, heterogeneous nanocatalysts nih.gov
Energy Source Traditional heating (oil baths, heating mantles) Microwave irradiation, ultrasonic irradiation nih.govnih.gov
Solvents Often toxic and volatile organic solvents Greener solvents (e.g., water, ethanol), solvent-free conditions
Efficiency Longer reaction times, potentially lower yields Shorter reaction times, often higher yields nih.gov
Sustainability High energy consumption, significant waste generation Lower energy consumption, catalyst reusability, reduced waste researchgate.net

Advanced Mechanistic Studies to Fully Elucidate Biological Pathways

While initial studies may identify a primary biological activity, a deep and comprehensive understanding of the molecular mechanism of action is essential for further development. Advanced mechanistic studies are required to fully elucidate the biological pathways modulated by this compound.

This involves identifying the precise molecular target(s) and understanding the binding interactions at an atomic level. Techniques such as X-ray crystallography and NMR spectroscopy can provide high-resolution structural data of the compound bound to its target protein. Computational methods, including molecular docking simulations, can predict and rationalize these interactions, guiding further optimization. nih.gov For example, molecular docking can suggest how a compound competes with a native substrate in the active site of an enzyme, explaining its inhibitory effect. nih.gov Beyond direct target engagement, it is crucial to understand the downstream signaling events. This involves mapping the cascade of molecular interactions that are triggered upon the compound binding to its target, ultimately leading to the observed physiological or pathological response.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological effects of this compound, future research must move beyond single-endpoint assays and embrace a systems biology approach. The integration of multi-omics data provides a powerful framework for achieving a comprehensive mechanistic understanding. arxiv.org This strategy combines data from different molecular layers—genomics, transcriptomics, proteomics, and metabolomics—to build a complete picture of the cellular response to the compound. nih.govresearchgate.net

By analyzing how the compound affects gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics), researchers can identify entire pathways and regulatory networks that are perturbed. nih.gov This approach can reveal not only the intended effects but also potential off-target effects, providing critical insights that may not be apparent from studying a single molecular layer. arxiv.orgresearchgate.net Integrating multi-omics data can help in identifying biomarkers for drug response and in understanding the complex interplay of molecules that connect the drug's target to the ultimate phenotype. nih.gov

Table 2: Application of Multi-Omics in Drug Research

Omics Layer Data Generated Potential Insights for this compound
Genomics DNA sequence, mutations, copy number variations Identification of genetic factors influencing drug sensitivity or resistance.
Transcriptomics mRNA expression levels (RNA-Seq) Understanding how the compound alters gene expression and affects regulatory pathways. nih.gov
Proteomics Protein abundance and post-translational modifications Identifying the direct protein targets and downstream protein expression changes. researchgate.net
Metabolomics Levels of small-molecule metabolites Revealing alterations in metabolic pathways and the overall physiological state of the cell. researchgate.net

Rational Design and Optimization of Novel Isoindoline-Thiazole Hybrids

The this compound scaffold serves as an excellent starting point for rational drug design. Future efforts should focus on the design and synthesis of novel isoindoline-thiazole hybrids with improved potency, selectivity, and pharmacokinetic properties. nih.gov This process involves making systematic chemical modifications to the lead compound and evaluating how these changes affect its biological activity, a process known as establishing a structure-activity relationship (SAR). nih.govnih.gov

Strategies such as active subunit combination, where known pharmacophores are integrated into the core scaffold, can be employed to create novel hybrids with enhanced or new activities. nih.gov For instance, incorporating a group known to interact with a specific receptor could direct the compound's activity towards that target. The design of novel thiazole-benzimidazole hybrids, for example, has been explored to generate new antimicrobial agents. researchgate.net Computational modeling and molecular docking play a vital role in this rational design process, allowing for the in-silico screening of virtual compounds before committing to their synthesis. nih.gov

Table 3: Strategies for Rational Drug Design

Design Strategy Description Example Application for Isoindoline-Thiazole Hybrids
Structure-Activity Relationship (SAR) Systematically modifying the chemical structure to determine which parts are crucial for its biological effect. nih.gov Modifying substituents on the isoindoline (B1297411) or thiazole (B1198619) ring to improve target binding affinity.
Bioisosteric Replacement Replacing a functional group with another that has similar physical or chemical properties to improve properties like bioavailability. Replacing a hydrogen atom with a fluorine atom to block metabolic degradation.
Scaffold Hopping Replacing the core scaffold with a structurally different one while retaining similar biological activity. Exploring related heterocyclic cores to identify novel intellectual property.
Hybrid Design Combining two or more pharmacophores into a single molecule to achieve dual or synergistic activity. researchgate.net Fusing the isoindoline-thiazole scaffold with another known active moiety to target multiple pathways.

Exploration of Undiscovered Pharmacological Targets for this Scaffold Class

A key aspect of future research is to explore the full therapeutic potential of the isoindoline-thiazole scaffold by screening it against a wide range of pharmacological targets. Privileged scaffolds are often versatile and can be adapted to bind to multiple, distinct biological targets. mdpi.com The indole (B1671886) scaffold, which is structurally related to isoindoline, has been successfully exploited to create ligands for diverse targets, including GABAA receptors and the translocator protein (TSPO). mdpi.com

Therefore, a broad-based screening campaign for this compound and its derivatives is warranted. This could involve high-throughput screening against large panels of enzymes (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Such an approach could uncover entirely new and unexpected therapeutic applications for this chemical class, significantly expanding its pharmacological value. The identification of novel targets would open up new avenues for drug development for various diseases.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for preparing 2-(Isoindolin-2-yl)thiazol-4-amine, and what reaction conditions are critical for yield optimization? Methodological Answer: The compound is typically synthesized via cyclization or condensation reactions. A common approach involves reacting isoindoline derivatives with thiazole precursors under basic conditions. For example:

  • Cyclization with 2-bromo-thiazole derivatives in dimethylformamide (DMF) using potassium carbonate as a base, heated to 80–100°C for 6–12 hours .
  • Condensation of isoindoline-2-carboxaldehyde with thiourea derivatives in acetic acid under reflux (3–5 hours), followed by purification via recrystallization .

Critical Parameters:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in cyclization.
  • Temperature control : Reflux conditions (~120°C) improve reaction kinetics but require careful monitoring to avoid side products.

Advanced Question: Q. How can computational methods (e.g., DFT) guide the design of novel synthetic pathways for this compound? Methodological Answer: Density-functional theory (DFT) can predict reaction intermediates and transition states. For instance:

  • Calculate Gibbs free energy profiles to identify rate-limiting steps in cyclization.
  • Optimize solvent effects using the SMD solvation model to improve yield .
  • Validate predicted pathways with experimental data (e.g., NMR monitoring of intermediates).

Analytical Characterization

Basic Question: Q. What analytical techniques are essential for confirming the structure and purity of this compound? Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm) and amine groups (δ 2.5–4.0 ppm). Use DMSO-d6 to observe NH protons .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and purity (>95%) with a C18 column and acetonitrile/water gradient.
  • Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (±0.3%).

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in structural elucidation caused by tautomeric forms of the thiazole ring? Methodological Answer:

  • Grow single crystals via slow evaporation in ethanol/water mixtures.
  • Analyze diffraction data to distinguish between 4-amine and 5-amine tautomers.
  • Compare bond lengths (e.g., C-N in the thiazole ring) to reference structures .

Biological Activity and Mechanism

Basic Question: Q. What in vitro assays are suitable for screening the biological activity of this compound? Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., HDAC3 assays with IC50 determination via fluorescence polarization) .
  • Receptor Binding : Radioligand displacement assays (e.g., competitive binding with [3H]-labeled ligands in cell membranes).
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .

Advanced Question: Q. How can structure-activity relationship (SAR) studies rationalize discrepancies in bioactivity data across analogs? Methodological Answer:

  • Synthesize derivatives with modifications to the isoindoline or thiazole moieties.
  • Perform molecular docking to compare binding affinities (e.g., using AutoDock Vina with HDAC3 crystal structures).
  • Corrogate experimental IC50 values with computed binding energies to identify critical substituents .

Data Contradictions and Reproducibility

Basic Question: Q. How should researchers address variability in reported yields for the synthesis of this compound? Methodological Answer:

  • Parameter Documentation : Strictly report solvent purity, temperature gradients, and stirring rates.
  • Side-Product Analysis : Use LC-MS to identify byproducts (e.g., dimerization or oxidation derivatives) .

Advanced Question: Q. What statistical approaches can reconcile conflicting bioactivity data between academic studies? Methodological Answer:

  • Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and assay precision.
  • Use Bland-Altman plots to assess systematic biases (e.g., inter-lab variability in HDAC inhibition assays) .

Computational Modeling

Advanced Question: Q. How can hybrid QM/MM methods simulate the interaction of this compound with biological targets? Methodological Answer:

  • Quantum Mechanics (QM) : Model the ligand’s electronic structure at the DFT/B3LYP level.
  • Molecular Mechanics (MM) : Simulate protein-ligand dynamics (e.g., AMBER force field for HDAC3).
  • Binding Free Energy : Calculate using MM-PBSA to validate experimental IC50 values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.